2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide features a complex heterocyclic scaffold combining a pyrrolo[3,4-d][1,2,3]triazole-dione core with a 4-fluorophenyl substituent and an acetamide side chain linked to a 2-methoxy-5-methylphenyl group.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4/c1-11-3-8-15(30-2)14(9-11)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-6-4-12(21)5-7-13/h3-9,17-18H,10H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYULJCIKSXXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds based on a 2h-benzo[d][1,2,3]triazole core have been characterized and tested in organic field-effect transistors (ofets).
Mode of Action
It is suggested that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of similar compounds as semiconductors in ofet devices.
Result of Action
Similar compounds have shown to behave as p-type semiconductors.
Biological Activity
The compound 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
- IUPAC Name: 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- Molecular Formula: C20H18FN5O4
- Molecular Weight: 411.4 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial properties. The unique structure containing a triazole moiety contributes significantly to its bioactivity.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antibacterial properties. The following table summarizes key findings related to the antimicrobial efficacy of triazole derivatives:
| Compound | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 0.25 | High |
| Triazole Derivative B | Escherichia coli | 0.125 | Moderate |
| Triazole Derivative C | Pseudomonas aeruginosa | 0.50 | High |
| 2-(5-(4-Fluorophenyl)... | Bacillus subtilis | TBD | TBD |
The compound has shown promising results against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group is believed to enhance its antibacterial activity by improving binding affinity to bacterial targets.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The triazole ring can interact with bacterial enzymes such as DNA gyrase and topoisomerase IV. This interaction disrupts bacterial DNA replication and transcription processes.
- Receptor Modulation: The compound may also modulate receptor activities in various biological systems, potentially affecting cellular signaling pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A study conducted by Mohammed et al. (2019) evaluated various triazole derivatives against multiple bacterial strains. The results indicated that compounds similar to the target compound exhibited MIC values ranging from 0.125 µg/mL to 64 µg/mL against resistant strains of bacteria like E. coli and S. aureus . -
Molecular Docking Studies:
Molecular docking studies have shown that the triazole moiety provides additional binding interactions with target enzymes. For instance, a derivative with a similar structure demonstrated enhanced binding energy profiles when docked against DNA gyrase . -
Synthesis and Characterization:
Research detailing the synthesis of various triazole derivatives has highlighted their potential as antimicrobial agents. The introduction of different substituents on the triazole ring significantly affects their biological activity .
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Core structure : The pyrrolo[3,4-d][1,2,3]triazole-dione moiety is conserved across analogs, but substituent variations significantly influence properties.
- Phenyl ring substitutions :
- Acetamide side chain :
Table 1: Structural and Molecular Data
Methodological Considerations
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrrolo-triazole core via cyclization reactions, often requiring regioselective control. Temperature-sensitive steps (e.g., 60–80°C in acetonitrile or DMSO) are critical to avoid side products .
- Step 2 : Acetylation of the triazole nitrogen using chloroacetyl chloride in the presence of a base like triethylamine .
- Step 3 : Coupling with the substituted aniline moiety (e.g., 2-methoxy-5-methylaniline) via amide bond formation, optimized using carbodiimide-based coupling agents . Purity is ensured via column chromatography and HPLC (C18 reverse-phase) .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
Key methods include:
- 1H/13C NMR : To confirm regioselectivity of triazole substitution and verify aromatic substituents (e.g., 4-fluorophenyl vs. methoxyphenyl groups) .
- HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z ~460) .
- FT-IR : To validate carbonyl stretches (1680–1720 cm⁻¹ for amide and diketone groups) .
Advanced Research Questions
Q. How can regioselectivity challenges during triazole ring formation be systematically addressed?
Regioselectivity is influenced by:
- Protecting groups : Temporary protection of reactive sites (e.g., benzyl groups for nitrogen atoms) to direct cyclization .
- Computational modeling : Density Functional Theory (DFT) calculations predict thermodynamic favorability of 1,4- vs. 1,5-triazole isomers .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific regioisomers .
Q. How should contradictory bioactivity data (e.g., inconsistent IC50 values across assays) be analyzed?
Contradictions may arise due to:
- Target promiscuity : Use molecular docking (AutoDock Vina) to assess binding modes across protein isoforms (e.g., kinase vs. non-kinase targets) .
- Assay conditions : Compare results under standardized pH, temperature, and co-solvent (e.g., DMSO) concentrations .
- Metabolite interference : Perform LC-MS/MS to identify degradation products or active metabolites .
Q. What experimental design strategies optimize synthesis yield and reproducibility?
Apply Design of Experiments (DoE) :
- Factors : Temperature, solvent polarity, catalyst loading.
- Response surface methodology : Central Composite Design (CCD) identifies optimal conditions (e.g., 72°C, 0.5 mol% Pd(OAc)₂) .
- Virtual screening : COMSOL Multiphysics simulates reaction kinetics to minimize trial runs .
Methodological Challenges
Q. How can stability issues (e.g., hydrolysis of the acetamide group) be mitigated during storage?
- Storage : Lyophilized solid stored at -20°C under argon, with desiccants to prevent moisture uptake .
- Formulation : Co-crystallization with cyclodextrins enhances aqueous stability .
- Degradation monitoring : Periodic HPLC analysis to detect hydrolyzed byproducts (e.g., free carboxylic acid) .
Q. What strategies resolve spectral ambiguities (e.g., overlapping NMR signals)?
- 2D-NMR : NOESY and HSQC differentiate aromatic proton environments (e.g., 4-fluorophenyl vs. methoxyphenyl) .
- Isotopic labeling : 13C-enriched analogs clarify carbonyl carbon assignments .
- X-ray crystallography : Single-crystal structures definitively assign regiochemistry .
Data Interpretation
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact target binding affinity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
